![molecular formula C13H19F2N5 B11732129 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 1855947-61-3](/img/structure/B11732129.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミン: は、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、ジフルオロメチル基とメチル基を含む様々な官能基で置換された2つのピラゾール環の存在によって特徴付けられます。この化合物のユニークな構造は、医薬品化学や材料科学など、様々な科学研究分野において興味深いものです。
準備方法
合成経路と反応条件
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの合成は、一般的に多段階有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピラゾール環の形成: 最初のステップは、適切なヒドラジン誘導体を1,3-ジカルボニル化合物と酸性または塩基性条件下で環化させてピラゾール環を形成することです。
ジフルオロメチル基の導入: ジフルオロメチル基は、ジフルオロメチルイオダイドまたはジフルオロメチルスルホンなどのジフルオロメチル化剤を塩基の存在下で使用して導入できます。
置換反応: メチル基とイソブチル基は、適切なアルキルハライドを強塩基(水素化ナトリウムまたはtert-ブトキシカリウムなど)の存在下で使用したアルキル化反応によって導入されます。
最終カップリング: 最後のステップは、2つのピラゾール環を、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤によって促進されることが多い求核置換反応によってカップリングすることです。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に合わせて最適化されています。これには、連続フロー反応器、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術を使用することが含まれ、高収率と高純度が保証されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基とイソブチル基で、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、ジフルオロメチル基に対して行うことができます。
置換: この化合物は、特にピラゾール環に隣接する位置で、アミンやチオールなどの求核剤を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム
求核剤: アミン、チオール
塩基: 水素化ナトリウム、tert-ブトキシカリウム
主要な生成物
酸化: カルボン酸またはケトンの形成
還元: ジフルオロメチルアルコールの形成
置換: 置換されたピラゾール誘導体の形成
科学研究における用途
化学
化学において、N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と、新しい合成方法論の開発が可能になります。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。様々な生物学的標的に対して相互作用する能力は、特に腫瘍学や感染症の分野で、創薬開発の候補となっています。
医学
医学では、この化合物は治療の可能性について調査されています。予備的な研究では、抗炎症作用、抗癌作用、抗菌作用を示す可能性があり、さらなる薬理学的評価の有望な候補となっています。
産業
産業分野では、この化合物は、材料科学における潜在的な用途について調査されています。そのユニークな化学的性質は、性能特性が向上したポリマーやコーティングなどの高度な材料の開発に適しています。
科学的研究の応用
Chemistry
In chemistry, N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for further pharmacological evaluation.
Industry
In the industrial sector, this compound is explored for its potential applications in materials science. Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
作用機序
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合することによって効果を発揮し、それらの活性を調節すると考えられています。ジフルオロメチル基は、化合物の結合親和性と標的に対する選択性を高める上で重要な役割を果たしています。関与する正確な分子経路はまだ調査中ですが、予備的な研究では、この化合物は、細胞増殖と炎症に関与する重要なシグナル伝達経路を妨害する可能性があることを示唆しています。
類似化合物との比較
類似化合物
- N-{[1-(トリフルオロメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミン
- N-{[1-(クロロメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミン
- N-{[1-(ブロモメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミン
独自性
N-{[1-(ジフルオロメチル)-1H-ピラゾール-5-イル]メチル}-3-メチル-1-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、明確な化学的および生物学的性質を付与するジフルオロメチル基の存在によってユニークです。ジフルオロメチル基は、化合物の安定性、親油性、および生物学的標的への結合親和性を高め、創薬開発のための貴重な足場となっています。
特性
CAS番号 |
1855947-61-3 |
|---|---|
分子式 |
C13H19F2N5 |
分子量 |
283.32 g/mol |
IUPAC名 |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-9(2)7-19-8-12(10(3)18-19)16-6-11-4-5-17-20(11)13(14)15/h4-5,8-9,13,16H,6-7H2,1-3H3 |
InChIキー |
GSGZEZWPAFAQQN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(F)F)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


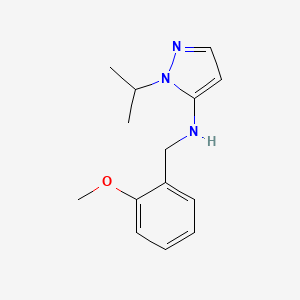

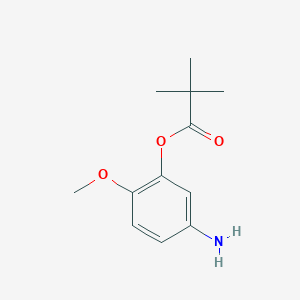
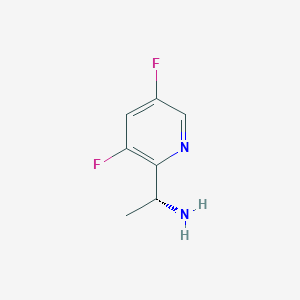
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11732084.png)
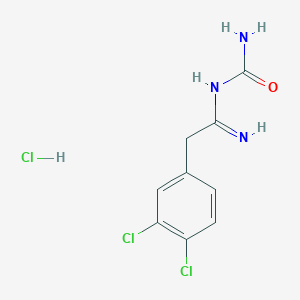
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)
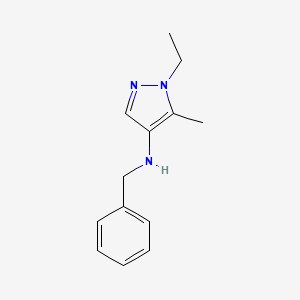
![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732109.png)

![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)

